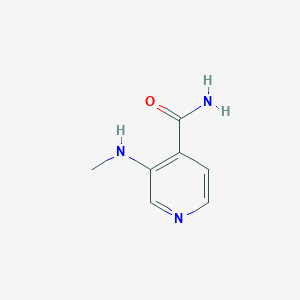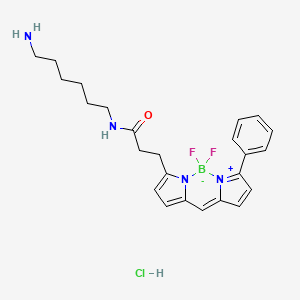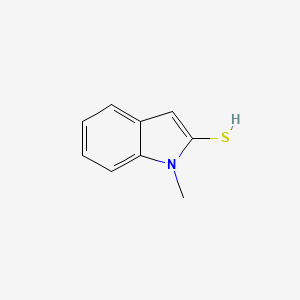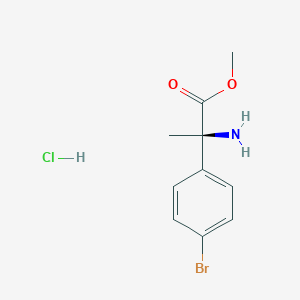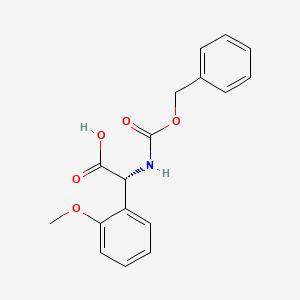
(R)-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the benzyloxycarbonyl (Cbz) group.
Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Introduction of the methoxyphenyl group: This step involves the coupling of the protected amino acid with a methoxyphenyl derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Cbz protecting group.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the Cbz group.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can regenerate the free amino group.
Applications De Recherche Scientifique
®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The Cbz group protects the amino group, allowing selective reactions at other functional groups. The methoxyphenyl moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid: The enantiomer of the compound, differing in the configuration of the chiral center.
®-2-(((tert-butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
Uniqueness
®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. The presence of the Cbz group provides stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C17H17NO5 |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
(2R)-2-(2-methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H17NO5/c1-22-14-10-6-5-9-13(14)15(16(19)20)18-17(21)23-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3,(H,18,21)(H,19,20)/t15-/m1/s1 |
Clé InChI |
OKVOHGVQPNKLOR-OAHLLOKOSA-N |
SMILES isomérique |
COC1=CC=CC=C1[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
COC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


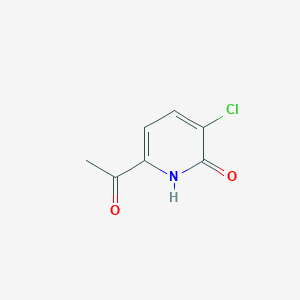
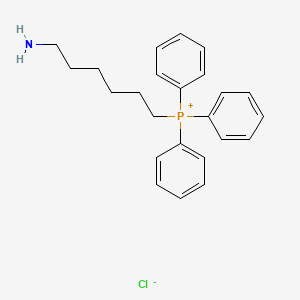
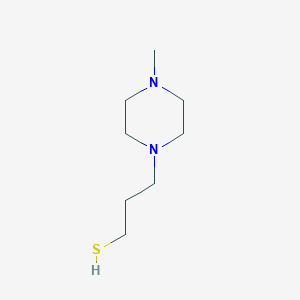
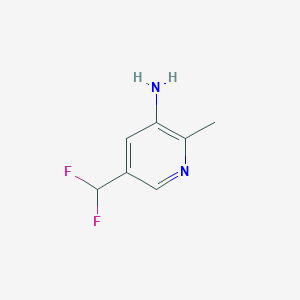
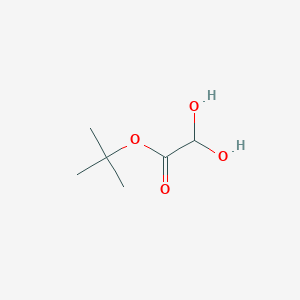
![2-Bromoimidazo[2,1-b]thiazole-6-carboxamide](/img/structure/B15247625.png)
